3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl group at the 3-position and a fluorophenyl group at the 7-position.
Mechanism of Action
Target of Action
The primary target of 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival and growth .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It leads to ATP depletion in the bacteria, affecting its survival and growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one are largely determined by its interactions with various biomolecules. This compound has been found to inhibit EZH2, a histone-lysine N-methyltransferase enzyme . The inhibition of this enzyme can lead to changes in gene expression, affecting various biochemical reactions within the cell .
Cellular Effects
This compound has shown significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EZH2 enzyme, leading to its inhibition . This inhibition disrupts the methylation of histone proteins, leading to changes in chromatin structure and gene expression .
Metabolic Pathways
Given its inhibitory effects on the EZH2 enzyme, it’s likely that this compound affects the metabolic pathways related to histone methylation and gene expression .
Subcellular Localization
Given its inhibitory effects on the EZH2 enzyme, it’s likely that this compound localizes to the nucleus where it can interact with histone proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thieno[3,2-d]pyrimidine core, which can then be further functionalized to introduce the benzyl and fluorophenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of more efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine core or the substituents.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds have a similar pyrimidine core and exhibit various biological activities, including antimicrobial and antitumor properties.
Thieno[2,3-d]pyrimidines: These compounds also have a thienopyrimidine core but differ in the position of the thiophene ring fusion.
Uniqueness
3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the specific substitution pattern on the thienopyrimidine core. The presence of both benzyl and fluorophenyl groups can enhance its biological activity and selectivity compared to other similar compounds. This unique structure may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQCOMNICCPYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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